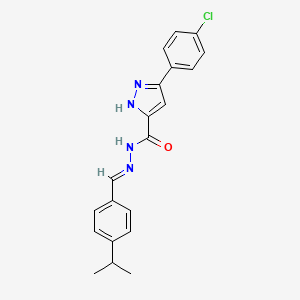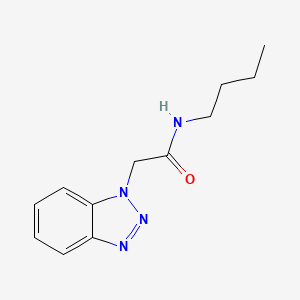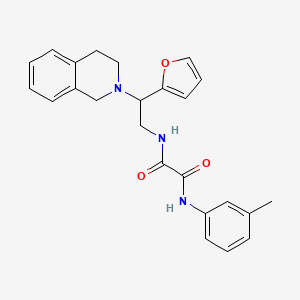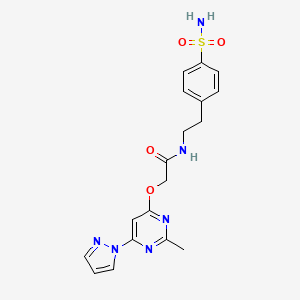![molecular formula C11H15ClO B3008079 {[(4-Chlorobutan-2-yl)oxy]methyl}benzene CAS No. 90812-69-4](/img/structure/B3008079.png)
{[(4-Chlorobutan-2-yl)oxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(4-Chlorobutan-2-yl)oxy]methyl}benzene is a chemical compound with the CAS Number: 90812-69-4 . It has a molecular weight of 198.69 . The IUPAC name for this compound is [(3-chloro-1-methylpropoxy)methyl]benzene .
Molecular Structure Analysis
The molecular formula of {[(4-Chlorobutan-2-yl)oxy]methyl}benzene is C11H15ClO . The InChI Code for this compound is 1S/C11H15ClO/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of {[(4-Chlorobutan-2-yl)oxy]methyl}benzene include a molecular weight of 198.69 . Unfortunately, specific details such as boiling point and other properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis :
- Dunitz et al. (1962) conducted a study on the crystal structure of benzene derivatives, specifically focusing on 1,2,3,4-tetramethylcyclobutadiene-nickel dichloride and its benzene containing solvate. This research provides insights into the molecular arrangement and interactions of benzene derivatives in crystalline form (Dunitz, Mez, Mills, & Shearer, 1962).
Stereochemistry in Chemical Reactions :
- A study by Suga et al. (1981) explored the stereochemistry of Friedel-Crafts alkylation of benzene with optically active 2-chlorobutane. This research is significant for understanding the stereospecific reactions involving benzene derivatives (Suga, Segi, Kitano, Masuda, & Nakajima, 1981).
Supramolecular Chemistry :
- Research by Cui and Lan (2007) on 1,4-bis{[2-(pyridin-2-yl)-1H-imidazol-1-yl]methyl}benzene dihydrate demonstrates the importance of hydrogen bonding in forming supramolecular structures. This study contributes to the understanding of molecular interactions and assembly in benzene derivatives (Cui & Lan, 2007).
Molecular Aggregation :
- Matwijczuk et al. (2016) investigated the effects of solvent on molecular aggregation in certain benzene derivatives. Their findings highlight the influence of solvents on the behavior of these compounds, which is crucial for applications in various chemical processes (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Synthesis of Benzimidazoles :
- A study by Rashid, Husain, and Mishra (2012) focused on the synthesis of benzimidazoles bearing oxadiazole nucleus as anticancer agents. This research illustrates the potential medical applications of benzene derivatives in drug development (Rashid, Husain, & Mishra, 2012).
Chemical Synthesis and Biological Evaluation :
- Batool et al. (2014) developed a convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives, highlighting their potential antiurease and antibacterial effects. This research contributes to the field of medicinal chemistry and pharmacology (Batool, Rasool, Gull, Noreen, Nasim, Yaqoob, Zubair, Rana, Khan, Zia-ul-Haq, & Jaafar, 2014).
Wirkmechanismus
Mode of Action
Benzene derivatives are known to undergo nucleophilic reactions . The compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Benzene and its derivatives are known to be involved in various biochemical reactions, including nucleophilic substitutions . Therefore, it can be hypothesized that {[(4-Chlorobutan-2-yl)oxy]methyl}benzene might affect similar pathways, leading to downstream effects.
Eigenschaften
IUPAC Name |
4-chlorobutan-2-yloxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-10(7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFBSQVWITGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(4-Chlorobutan-2-yl)oxy]methyl}benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3007996.png)


![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B3008003.png)

![4,6-Dimethyl-2-[(4-toluidinocarbonyl)amino]nicotinamide](/img/structure/B3008007.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3008008.png)


![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3008012.png)
![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)
![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)

![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3008019.png)